5'-O-DMT Protection: A Defined Balance of Acid-Lability for Oligonucleotide Synthesis
The DMT protecting group on the target compound provides a crucial balance of acid-lability for solid-phase synthesis. It is more stable than the trimethoxytrityl (TMT) group, which is more acid-responsive and could lead to premature deprotection [1]. Conversely, it is more labile than the monomethoxytrityl (MMT) group, ensuring efficient deprotection under standard dichloroacetic acid (DCA) or trichloroacetic acid (TCA) conditions without requiring harsher conditions that could damage the oligonucleotide [1]. This specific lability profile is essential for high stepwise coupling yields.
| Evidence Dimension | Acid-responsivity of 5'-O-trityl protecting groups |
|---|---|
| Target Compound Data | DMT group lability |
| Comparator Or Baseline | MMT group (lower lability); TMT group (higher lability) |
| Quantified Difference | Qualitative: DMT lability is intermediate between MMT and TMT, as reported [1]. |
| Conditions | In vitro dissociation studies of methoxy trityl groups under acidic conditions. |
Why This Matters
Procurement of a compound with the correct DMT group ensures compatibility with standard, high-throughput oligonucleotide synthesizer protocols, avoiding optimization costs and synthesis failures.
- [1] S. H. Kim, et al. (2022). Trimethoxy Trityl Groups as a Potent Substituent for Anti-cancer Cytidine Analog Prodrugs. Journal of Pharmaceutical Sciences, 111(6), 1716-1725. View Source
